D-Tyr-val

Description

Significance of D-Amino Acids in Peptide Research

Alpha amino acids, with the exception of glycine (B1666218), exhibit chirality, existing as either L- or D-stereoisomers biopharmaspec.comjpt.com. This handedness, determined by the configuration at the alpha carbon, significantly impacts their biological interactions jpt.com. While L-amino acids are the predominant form in mammalian proteins, D-amino acids are found in nature and play key biological roles in specific circumstances, such as D-serine in neurotransmission biopharmaspec.comfrontiersin.org.

The incorporation of D-amino acids into peptides can dramatically alter their properties compared to their all-L counterparts jpt.comlifetein.com. A key advantage is enhanced stability, particularly increased resistance to enzymatic degradation by proteases, which typically target L-amino acid linkages biopharmaspec.comlifetein.com. This resistance can lead to a longer half-life in biological systems biopharmaspec.comlifetein.com. D-amino acids can also contribute to increased structural rigidity, potentially improving binding affinity to targets lifetein.com. Furthermore, D-peptides may exhibit unique biological activities not observed with L-peptides lifetein.com. These characteristics make D-amino acids valuable tools in peptide research, including the study of protein-protein interactions and the development of protease-resistant probes lifetein.com.

Overview of Dipeptide and Oligopeptide Research Frameworks

Dipeptides, consisting of two amino acids, and oligopeptides, typically containing a few amino acids, serve as fundamental building blocks and subjects of extensive research. These short peptides offer simpler systems to study the principles of peptide chemistry, structure-activity relationships, and interactions with biological targets.

Research frameworks involving dipeptides and oligopeptides encompass various approaches. One area explores their self-assembly into diverse architectures like tubes, rods, fibrils, spheres, vesicles, and gels, with potential biomedical interest researchgate.net. Another significant area involves their use in the construction of 3D dipeptide-metal frameworks, where the amino acid residues participate in metal coordination and network formation researchgate.net. Dipeptides are also investigated for their ability to penetrate biological barriers due to the presence of specific transporters nih.gov.

Computational methods and advanced frameworks are also employed in dipeptide and oligopeptide research, for instance, in the identification and prediction of peptides with specific activities, such as anticancer peptides researcher.life. The study of dipeptide composition and sequence rarity provides insights into their occurrence and potential roles in nature researcher.life.

Contextualization of D-Tyr-Val as a Dipeptide Motif in Advanced Peptide Science

This compound is a dipeptide composed of D-tyrosine and L-valine. The incorporation of a D-amino acid, D-tyrosine, into this dipeptide introduces the stereochemical differences discussed earlier, potentially conferring enhanced stability against enzymatic degradation compared to its L-Tyr-Val counterpart. While extensive research specifically and solely focused on the this compound dipeptide is not as widely documented as some other peptide motifs, its components and similar peptides containing this or related D-amino acid combinations have been explored in various contexts.

For example, peptides containing D-tyrosine and valine residues, sometimes within longer sequences or with modifications, have appeared in research. One study mentions a peptide containing D-Tyr-D-Val-Val, examining its interactions within the KOR binding site researchgate.net. Another refers to a peptide sequence including Tyr-Val-D-Tyr nih.gov. The hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which contains a D-methionine at the C-terminus and includes tyrosine and valine in its sequence, has been studied for its effects on immune cells, demonstrating potent chemotactic activity and the ability to enhance monocyte survival and inhibit dendritic cell maturation aai.orgaai.orgnih.gov. WKYMVm has also been investigated as a potential adjuvant for DNA vaccines nih.gov. While these examples involve longer peptides, they highlight the relevance of D-amino acids, tyrosine, and valine within research on bioactive peptides.

The study of this compound as a specific dipeptide motif would likely involve exploring its unique structural properties conferred by the D-tyrosine residue, its stability profile, and potential interactions with biological targets. Given the known properties of D-amino acids, research on this compound could investigate its resistance to peptidases and its potential as a stable building block in the synthesis of more complex peptides with modified characteristics. Its contextualization within advanced peptide science lies in its potential as a simple model system to understand the impact of a D-amino acid on a basic peptide structure and as a potential component in the design of novel peptides with enhanced properties for various applications.

Interactive Data Table: Properties of Constituent Amino Acids

| Amino Acid | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| L-Tyrosine | L | C₉H₁₁NO₃ | 181.19 | 6057 fishersci.caguidetopharmacology.orgnih.govuni.lu |

| D-Tyrosine | D | C₉H₁₁NO₃ | 181.19 | 71098 fishersci.caflybase.org |

| L-Valine | L | C₅H₁₁NO₂ | 117.15 | 6287 fishersci.ptnih.govfishersci.atuni.lu |

| D-Valine | D | C₅H₁₁NO₂ | 117.15 | 71563 fishersci.ptfishersci.atfishersci.caciteab.comnih.gov |

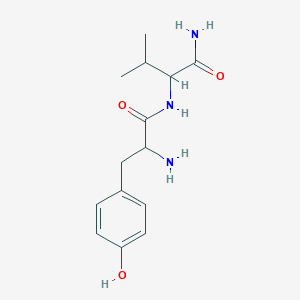

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVITBYSZOWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Tyr Val and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for D-Tyr-Val Containing Peptides

SPPS, introduced by Merrifield, is a widely used technique for synthesizing peptides due to its iterative nature and ease of separating the growing peptide chain from reaction byproducts. rsc.orgthaiscience.info The peptide is anchored to an insoluble solid support (resin), and amino acids are sequentially added to the N-terminus.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a common approach in SPPS for the synthesis of D-amino acid-containing peptides. formulationbio.comuniversiteitleiden.nl In this method, the α-amino group of each incoming amino acid is protected with an Fmoc group, which is base-labile and typically removed using piperidine. mdpi.com Side-chain functional groups of amino acids like tyrosine are protected with orthogonal protecting groups, such as tert-butyl (tBu) for the hydroxyl group of tyrosine. sigmaaldrich.comcem.com

The synthesis of a peptide containing this compound using Fmoc-SPPS would involve the sequential coupling of Fmoc-D-Val-OH and Fmoc-D-Tyr(tBu)-OH to a suitable resin, starting from the C-terminus. After each coupling step, the Fmoc group is removed to allow the addition of the next amino acid.

Efficient peptide bond formation requires the activation of the carboxyl group of the incoming amino acid. A variety of coupling reagents are employed in SPPS to facilitate this reaction and minimize side reactions, such as racemization. iris-biotech.debachem.comsigmaaldrich.comwikipedia.org While racemization is a significant concern when coupling L-amino acids, particularly those with chiral α-carbons, the incorporation of D-amino acids requires careful consideration of epimerization, which is the conversion of a chiral center to its opposite configuration. mdpi.com

Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to suppress racemization. universiteitleiden.nliris-biotech.debachem.comwikipedia.orgpeptide.com Uronium and phosphonium (B103445) salts, such as HATU, HBTU, and PyBOP, are also widely used due to their high reactivity and efficiency. iris-biotech.debachem.comsigmaaldrich.com

The choice of coupling reagent and reaction conditions is crucial for optimizing yield and purity, especially when incorporating sterically hindered or hydrophobic amino acids like valine and tyrosine. iris-biotech.denih.gov Difficult couplings may require optimization of coupling conditions or the use of double or triple coupling steps. iris-biotech.denih.gov

Fmoc-Based Synthesis Protocols

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in a homogeneous solution. rsc.orgthaiscience.info This method is often favored for the synthesis of shorter peptides and for large-scale production due to easier handling of larger quantities of material. rsc.orgnih.gov

In solution-phase synthesis, protecting groups are also used for the α-amino and side-chain functional groups. Both Boc (tert-butyloxycarbonyl) and Fmoc strategies can be applied. thaiscience.info Coupling reagents similar to those used in SPPS are employed to form the peptide bonds. thaiscience.info The purification steps, typically involving crystallization or chromatography, are performed after each coupling or a series of couplings. While SPPS allows for easier separation of the peptide from excess reagents and byproducts, solution-phase synthesis can be advantageous for specific peptide sequences or when solid-phase methods encounter difficulties. nih.gov

Strategies for Incorporating D-Amino Acids into Complex Peptide Architectures

Incorporating D-amino acids into peptides can significantly influence their structural and biological properties, including increased stability against enzymatic degradation and altered receptor binding. nih.govformulationbio.comfrontiersin.orglifetein.com Strategies for incorporating D-amino acids into complex peptide architectures, such as cyclic peptides or those with modifications, build upon the fundamental solid-phase and solution-phase techniques.

Retro-inverso peptides, for instance, are modified peptides where the amino acid sequence is reversed, and the L-amino acids are replaced with their D-enantiomers. lifetein.com This modification can result in peptides with retained bioactivity but enhanced proteolytic stability. lifetein.com The synthesis of such analogues requires the incorporation of D-amino acids in the reverse sequence using standard coupling procedures. lifetein.com

Cyclic peptides, which have a constrained structure, can also incorporate D-amino acids. The synthesis of cyclic peptides often involves forming a peptide bond between the N- and C-termini of a linear precursor, either on the solid support or in solution. universiteitleiden.nlrsc.org The presence of D-amino acids can influence the conformational preferences of the cyclic structure. nih.gov

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, is another approach being explored for the synthesis of peptides containing D-amino acids. researchgate.netrsc.org This can involve using enzymes with D-amino acid activating capabilities. researchgate.net

Derivatization and Functionalization of this compound Peptides

Following synthesis, this compound peptides and their analogues can undergo various derivatization and functionalization reactions to modify their properties or attach them to other molecules. These modifications can impact solubility, stability, targeting, or facilitate conjugation.

Derivatization can involve modifying the N-terminus, C-terminus, or side chains of the amino acids. For example, the N-terminus can be acetylated, or the C-terminus can be amidated. Side-chain functional groups, such as the hydroxyl group of tyrosine, can be modified through reactions like phosphorylation. ekb.egniscpr.res.in

Structural and Conformational Elucidation of D Tyr Val Containing Peptides

Influence of D-Amino Acid Stereochemistry on Peptide Secondary Structure

The stereochemistry of D-amino acids plays a critical role in shaping the secondary structure adopted by peptides. Introducing a D-amino acid into a peptide chain composed primarily of L-amino acids can distort the main chain and alter the original secondary structure frontiersin.org. While L-peptides typically form left-handed helical structures, their D-enantiomers tend to form right-handed helical structures frontiersin.org. However, the impact of D-amino acid substitution on secondary structure is complex and depends on the specific amino acid, its position within the sequence, and the surrounding residues nih.govrsc.org.

Studies have shown that replacing L-amino acids with their D-enantiomers can significantly change the secondary structure of peptides rsc.org. A D-amino acid scan, where each L-amino acid is systematically replaced by its D-counterpart, can provide valuable insights into the importance of specific residues for peptide folding and biological activity rsc.org.

Induction and Stabilization of Specific Conformations (e.g., Beta-Turns)

D-amino acids are known to be effective inducers and stabilizers of specific peptide conformations, particularly beta-turns. A beta-turn is a common secondary structure element that causes a reversal in the direction of the polypeptide chain. The incorporation of constrained amino acids, including D-amino acids, into short peptide sequences is a common strategy to stabilize beta-turns acs.org.

Non-β-branched D-amino acids have been observed to promote turn formation rsc.org. Notably, the introduction of a D-proline residue has been shown to contribute to beta-hairpin formation, a structure where two beta-strands are connected by a beta-turn rsc.orgnih.govrsc.org. A single D-proline in a heterochiral type II' turn can act as a central structural nucleation element, highlighting the key structural role played by a single D-amino acid within a larger peptide nih.gov. D-amino acid containing dipeptide segments can be used to generate both type II' and I' beta-turn structures psu.edu.

While specific research findings on D-Tyr-Val directly inducing or stabilizing beta-turns were not extensively detailed in the provided context, the general principle that D-amino acids, particularly those with specific conformational preferences like D-Pro, can induce turns is well-established rsc.orgacs.orgpsu.edu. Given the structural characteristics of D-Tyr and D-Val, their incorporation into a peptide could influence local backbone angles, potentially favoring turn formation depending on the sequence context.

Effects on Helical Structures and Conformational Dynamics

Studies on antimicrobial peptides have shown that D-amino acid substitutions can reduce the helicity of peptide analogs compared to their all-L counterparts mdpi.com. Increasing the number of D-amino acid substitutions can lead to a gradual decrease in helicity mdpi.com. This phenomenon is mainly attributed to the ability of D-amino acids to disrupt the integrity of the alpha-helical structure mdpi.com.

However, the position of the D-amino acid substitution matters. D-amino acid substitutions at the N- and/or C-terminal of a peptide may have little effect on the alpha-helical structure, while substitutions in the middle of the sequence can disrupt it nih.gov.

A helix-destabilizing propensity scale for D-amino acids has been evaluated, showing that this ability is highly dependent on the amino acid side chain acs.org. D-isomers of bulky and β-branched amino acids, such as D-Val and D-Tyr (being bulky due to the aromatic ring), are among the strong helix destabilizers acs.org. These D-isomers can disrupt secondary structure by inducing turn-like structures acs.org.

| D-Amino Acid | Helix-Destabilizing Propensity |

| D-His | Weak |

| D-Asp | Weak |

| D-Glu | Weak |

| D-Cys | Weak |

| D-Gln | Weak |

| D-Asn | Weak |

| D-Ser | Weak |

| D-Leu | Medium |

| D-Arg | Medium |

| D-Met | Medium |

| D-Lys | Medium |

| D-Trp | Medium |

| D-Ala | Medium |

| D-Thr | Strong |

| D-Phe | Strong |

| D-Val | Strong |

| D-Ile | Strong |

| D-Tyr | Strong |

| D-Pro | Strong |

*Data based on studies evaluating helix-destabilizing abilities in a model peptide sequence acs.org.

Site-specific introduction of D-amino acids into an all-L sequence can promote local distortions in the peptide structure, interfering with their native conformation rsc.org. This can affect intermolecular interactions and self-assembly processes rsc.org.

Conformational Analysis Techniques in D-Peptide Research

Determining the three-dimensional structure and conformational preferences of peptides, especially those containing D-amino acids, requires the application of various analytical techniques. These methods provide experimental data that complement theoretical calculations and molecular modeling studies bibliotekanauki.pl.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique for characterizing the secondary structure of peptides in solution libretexts.orgcreative-proteomics.com. It measures the differential absorption of left and right circularly polarized light by chiral molecules libretexts.orgportlandpress.com. The peptide (amide) bond absorbs UV light in the range of 180 to 230 nm (far-UV range), and the CD spectrum in this region provides information about the protein backbone and its secondary structure libretexts.org. Different secondary structures, such as alpha-helices, beta-sheets, and random coils, have distinguishable far-UV CD spectra libretexts.orgcreative-proteomics.com.

CD spectroscopy can be used to determine the percentage and type of secondary structure present in a peptide libretexts.org. It is sensitive to conformational changes induced by factors like temperature, solvent, pH, and peptide concentration subr.edu. CD has been used to study the effect of D-amino acid substitution on the secondary structure of peptides, revealing changes in helical content or the presence of turn structures nih.govacs.orgnih.gov. For instance, CD spectroscopy was used to assess the secondary structure of D-amino acid substituted peptides and identify secondary structure necessary for biological activity nih.gov.

The near-UV CD region (250-300 nm) can provide information about the tertiary structure, specifically the environment of aromatic amino acid side chains (Tyr, Phe, Trp) and disulfide bonds libretexts.orgportlandpress.com. Changes in the near-UV CD spectrum under different conditions can indicate alterations in the environment of these side chains and thus different protein conformations libretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins at atomic resolution, particularly in solution mdpi.comduke.eduresearchgate.net. NMR provides detailed information about the local environment of individual nuclei within the molecule.

For peptides, standard two-dimensional (2D) NMR spectra, such as COSY, TOCSY, HSQC, and NOESY, are commonly used for resonance assignment and structural analysis mdpi.com. NOESY experiments, which detect through-space correlations between protons, are particularly valuable for obtaining distance constraints that are essential for determining the three-dimensional fold of a peptide researchgate.net.

NMR is also useful for studying the dynamics of peptides, including conformational transitions and the effects of environmental changes nmims.edu. While NMR structure determination typically relies on knowing the amino acid sequence, techniques are being developed to identify sequence tags from NMR spectra, which can aid in elucidating full-length sequences mdpi.com.

Advanced Spectroscopic Methods

Beyond CD and NMR, other advanced spectroscopic methods are employed in the conformational analysis of peptides, including those with D-amino acids. These techniques can provide complementary information or be suitable for specific types of samples or studies.

Mass Spectrometry (MS), particularly when coupled with techniques like ion mobility spectrometry (IMS), can be used to characterize peptide epimers, including those differing only by the presence of a D- or L-amino acid at a specific position acs.orgmdpi.com. IMS-MS can probe the gas-phase conformations of biomolecules by measuring their mobility in a buffer gas, and epimeric peptides can exhibit different mobilities due to conformational differences acs.org. This approach can also be used to localize the specific site of a D-amino acid within a peptide sequence by analyzing epimeric fragment ions acs.orgmdpi.com.

Fourier-transform infrared (FTIR) spectroscopy can also be used to study the secondary structure and conformation of peptides subr.eduresearchgate.net. FTIR is sensitive to the vibrational modes of the peptide backbone, which vary depending on the secondary structure. Low-frequency Raman spectroscopy is another technique that can be used to characterize peptide self-assembly and the effect of D-amino acids on local distortions within the peptide structure rsc.org.

Other techniques mentioned in the context of peptide conformational studies include hydrogen exchange, fluorescence resonance energy transfer (FRET), and X-ray crystallography rsc.orgbibliotekanauki.pl. X-ray crystallography can provide high-resolution three-dimensional structures of peptides in the solid state, complementing solution-state techniques like NMR rsc.orgduke.edu.

These advanced spectroscopic methods, in conjunction with CD and NMR, provide a comprehensive toolkit for elucidating the intricate structural and conformational details of peptides containing this compound and other D-amino acids.

Role of D-Tyrosine and D-Valine Residues in Overall Peptide Architecture

The presence of D-amino acids can be strategically exploited in peptide design to induce or stabilize specific folded structures, such as β-turns and β-hairpins nih.govpsu.edu. For instance, D-amino acids are known to favor the formation of prime β-turns (Type II' and I') psu.edursc.org. A single D-amino acid residue can act as a nucleation element for these turn structures, even within peptides composed predominantly of L-amino acids nih.govrsc.org.

Role of D-Tyrosine:

D-tyrosine, with its aromatic side chain and inverted α-carbon configuration, can exert a notable influence on peptide conformation. Studies have shown that substituting an L-tyrosine residue with D-tyrosine can disrupt the formation of specific structured conformations, such as intramolecular beta-hairpin structures nih.gov. In one study involving a peptide patterned after the Shaker B K(+) channel inactivating domain, replacing a strategic L-tyrosine with D-tyrosine prevented the peptide from adopting a structured conformation necessary for its function nih.gov. This suggests that D-tyrosine can act as a "secondary structure-disrupting" element depending on its position within the sequence and the inherent conformational preferences of the surrounding residues nih.gov.

Role of D-Valine:

D-valine, a β-branched D-amino acid, also plays a significant role in shaping peptide architecture. D-amino acids, particularly non-β-branched ones, have been observed to promote turn formation rsc.org. However, the influence of β-branched D-amino acids like D-valine can be more complex.

Studies on valine-based peptides have shown that the conformational preferences of valine residues can be influenced by their position within the peptide chain and the surrounding residues nih.govbeilstein-journals.org. While L-valine generally has a high propensity to form β-sheets and a low propensity for α-helices in aqueous solution, its behavior can differ in other environments or when in the D-configuration iu.edu. The bulky isopropyl side chain of valine restricts the allowed conformational space, and this restriction is altered in the D-stereoisomer due to the inverted configuration at the α-carbon iu.edu.

Combined Influence in this compound:

Molecular Interactions and Biological Activities of D Tyr Val Containing Peptides

Receptor Interaction Studies

Peptides incorporating D-Tyr and Val have been investigated for their interactions with various receptors, including opioid receptors, interleukin-1 receptor, and formyl peptide receptor-like 1. These studies shed light on the structural determinants of binding and the subsequent signaling events.

Kappa Opioid Receptor (KOR) Ligand Binding and Stability Analysis

Studies involving peptides containing D-Tyr and Val sequences have explored their interactions with the Kappa Opioid Receptor (KOR). Molecular dynamics simulations have been used to analyze the binding and stability of peptides such as H-D-Tyr-Val-Val-OBz and H-D-Tyr-D-Val-Val-OBz within the KOR binding pocket. Key interactions observed include hydrogen bonds between the phenolic hydroxyl group of the D-Tyr residue and residues like His291 in the receptor. nih.govzhanggroup.org The valine side chain also contributes to hydrophobic stabilization within the binding site. zhanggroup.org

Fluctuations in peptide-receptor interactions have been analyzed, with studies indicating that portions like the valine-O-benzyl group in H-D-Tyr-D-Val-Val-OBz can exhibit high fluctuations. nih.gov The stability of the peptide pose within the KOR binding pocket is characterized by interactions such as a hydrogen bond between the backbone NH group and Asp138. nih.gov The stereochemical configuration of amino acids, such as the L- or D-configuration of Tyr and Val residues, is considered critical for mimicking endogenous peptide motifs and influencing receptor binding affinity. zhanggroup.org

Interleukin-1 Receptor (IL-1R) Allosteric Modulation Mechanisms

The all-D-amino acid heptapeptide (B1575542) 101.10 (H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2) has been identified as an allosteric modulator of the Interleukin-1 Receptor (IL-1R). fishersci.caciteab.comnih.govacrospharmatech.comsigmaaldrich.comnih.govuni.luuni-freiburg.de This peptide exhibits functional selectivity, preserving NF-κB signaling while inhibiting other IL-1-activated pathways. fishersci.caciteab.comnih.govsigmaaldrich.comnih.gov

Research utilizing conformationally constrained analogs, such as those incorporating α-amino-γ-lactam (Agl) and β-hydroxy-α-amino-γ-lactam (Hgl) residues to constrain the D-Thr-D-Val dipeptide segment within peptide 101.10, has provided insights into the structural requirements for its activity and biased signaling. sigmaaldrich.comnih.gov An active turn conformation centered around the D-Tyr-D-Thr-D-Val triad (B1167595) appears to be crucial for potent inhibition of IL-1β-induced thymocyte proliferation. nih.gov These studies highlight how the conformation of the peptide backbone and the configuration of side chains can influence the modulation of IL-1R signaling pathways. sigmaaldrich.com

Formyl Peptide Receptor-like 1 (FPRL1) Activation and Signaling Diversity

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm), which contains a Val-D-Met sequence, is known to activate both Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor-like 1 (FPRL1). This activation can induce cellular responses such as chemotaxis and calcium flux in phagocytic cells.

Studies investigating WKYMVm analogs have demonstrated that substitutions at specific positions, such as the third position (occupied by Tyrosine) or the sixth position (occupied by D-Met), can lead to differential activation and signaling through FPRL1 compared to FPR1. For instance, certain analogs with substitutions at the third or sixth position could selectively alter calcium mobilization in FPRL1-expressing cells but not in FPR-expressing cells. This indicates that the specific amino acid sequence and stereochemistry within these peptides can dictate which signaling pathways are preferentially activated upon receptor binding.

General Principles of D-Peptide-Receptor Recognition

The incorporation of D-amino acids into peptides can significantly influence their biological activity and stability. D-amino acids can play a crucial role in receptor recognition. For example, the activity of dermorphin (B549996) at opioid receptors is dependent on the presence of a D-alanine residue at the C-terminus. The stereochemical configuration of amino acids is a critical factor in determining the binding affinity of peptides to their target receptors. zhanggroup.org This underscores the importance of the precise three-dimensional arrangement of atoms in peptide-receptor interactions.

Enzyme Inhibition Mechanisms

Beyond receptor interactions, peptides containing Val and Tyr residues have also been studied for their ability to inhibit enzymes, notably the Angiotensin I-Converting Enzyme (ACE).

Angiotensin I-Converting Enzyme (ACE) Inhibition by Val-Tyr Peptides

The dipeptide Val-Tyr (L-Val-L-Tyr) is recognized as an inhibitor of the Angiotensin I-Converting Enzyme (ACE). ACE plays a key role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a strategy for managing hypertension.

Val-Tyr has been found in protein hydrolysates from various food sources, including sardine muscle and sesame protein. Research indicates that Val-Tyr competitively inhibits ACE activity. Studies using rat aortic rings have shown that Val-Tyr specifically inhibits the contraction evoked by angiotensin I, attributing this effect to ACE inhibition within the vascular wall.

Other peptides containing Val and Tyr residues, such as Leu-Val-Tyr, Ile-Val-Tyr, and Val-Ile-Tyr, have also demonstrated ACE inhibitory activity. The presence of hydrophobic or aromatic amino acids at the C-terminal or N-terminal positions of peptides is often associated with enhanced ACE inhibitory activity. For example, peptides with C-terminal Tyr residues, including Val-Tyr, have shown antihypertensive effects in spontaneously hypertensive rats, linked to their ACE inhibition activity.

Table 1: Examples of Peptides and Their Biological Activities

| Peptide Sequence (Stereochemistry) | Target | Activity | Relevant Findings |

| H-D-Tyr-Val-Val-OBz, H-D-Tyr-D-Val-Val-OBz | Kappa Opioid Receptor (KOR) | Ligand Binding, Stability | Exhibits hydrogen bonds (Tyr-His291, backbone NH-Asp138) and hydrophobic interactions (Val side chain). nih.govzhanggroup.org Stability analyzed by molecular dynamics. nih.gov |

| H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2 (101.10) | Interleukin-1 Receptor (IL-1R) | Allosteric Modulation | Conserves NF-κB signaling while inhibiting other pathways. fishersci.caciteab.comnih.govsigmaaldrich.comnih.gov D-Tyr-D-Thr-D-Val triad important for activity. nih.gov |

| Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) | Formyl Peptide Receptor-like 1 (FPRL1) | Activation, Differential Signaling | Activates FPRL1 and FPR1. Substitutions at Tyr or D-Met can alter FPRL1 signaling selectively. |

| Val-Tyr (L-Val-L-Tyr) | Angiotensin I-Converting Enzyme (ACE) | Inhibition (Competitive) | Found in food hydrolysates. Inhibits Ang I-evoked contraction in rat aorta. |

| Leu-Val-Tyr, Ile-Val-Tyr, Val-Ile-Tyr | Angiotensin I-Converting Enzyme (ACE) | Inhibition | Examples of other Val-Tyr containing peptides with ACE inhibitory activity. Hydrophobic/aromatic residues influence activity. |

Inhibition of Carboxyl-Terminal Peptide Amidation Enzymes

D-Tyr-Val-Gly has been identified as a synthetic substrate for peptide α-amidating monooxygenase (PAM), an enzyme responsible for the C-terminal amidation of peptides. jneurosci.orgpnas.orgnih.govoup.com This amidation is a critical post-translational modification essential for the biological activity of many neuroendocrine peptides. jneurosci.orgpnas.orgoup.com Studies utilizing this compound-Gly have characterized the activity of PAM in various tissues, including rat hypothalamus and pituitary. jneurosci.orgpnas.org The enzyme's activity is dependent on molecular oxygen, copper ions, and reduced ascorbate (B8700270). jneurosci.orgpnas.orgnih.gov Kinetic analyses with this compound-Gly as the substrate have shown Michaelis-Menten kinetics, with the apparent Km and Vmax values influenced by ascorbate concentration. jneurosci.orgnih.govoup.com

Furthermore, the conversion of this compound-Gly to this compound-NH2 by PAM can be inhibited by various substances. Hydrazones and semicarbazones of glyoxylic acid have shown potent inhibitory effects on this enzyme-catalyzed conversion. nih.gov The inhibitory activity of these compounds is influenced by the presence of hydrophobic substituents. nih.gov Peptides possessing carboxyl-terminal glycine (B1666218) residues also act as potent inhibitors, suggesting that many glycine-extended peptides can serve as substrates or inhibitors of this enzyme. jneurosci.orgnih.gov

Tyrosinase Inhibitory Activity and Binding Modes

Peptides containing tyrosine and valine residues have been noted for their potential in inhibiting tyrosinase activity. researchgate.netencyclopedia.pubmdpi.comnih.gov Tyrosinase is a key enzyme in melanogenesis, and its inhibition is a target for addressing hyperpigmentation disorders and preventing enzymatic browning in food. researchgate.netencyclopedia.pubnih.gov

Research indicates that the presence of tyrosine and valine can enhance the anti-tyrosinase activity of peptides. researchgate.netencyclopedia.pub Hydrophobic amino acids like valine, along with aromatic amino acids like tyrosine, are frequently found in peptides with tyrosinase inhibitory properties. encyclopedia.pubmdpi.comnih.gov These amino acids can interact with the enzyme through mechanisms such as competing with substrates at the active site or interacting with copper ions in the active center. mdpi.com

While specific studies focusing solely on the this compound dipeptide as a direct tyrosinase inhibitor are limited in the provided context, related research on peptides containing these residues or their D-isomers provides insight. For instance, a cyclic tetrapeptide containing D-Tyr and D-Val, massiliamide (cyclo(L-Pro-D-Tyr-L-Pro-D-Val)), isolated from Massilia albidiflava, demonstrated potent tyrosinase inhibitory activity. d-nb.info This suggests that the incorporation of D-Tyr and D-Val within a peptide structure can contribute to significant tyrosinase inhibition. The binding modes of such peptides can involve interactions with amino acid residues around the active site of tyrosinase through hydrogen bonding and hydrophobic interactions. mdpi.com

Modulation of Other Enzymatic Systems

Beyond peptide amidation enzymes and tyrosinase, peptides containing D-amino acids, including D-Val and D-Tyr, have been implicated in modulating other enzymatic systems. The incorporation of D-amino acids can enhance the stability of peptides against proteolytic degradation, which is a significant factor in their biological half-life and activity against various enzymes. nih.govmdpi.com

For example, the presence of D-amino acids in peptides has been explored in the context of inhibiting enzymes in the renin-angiotensin system, such as renin. While the specific dipeptide this compound is not explicitly mentioned as a renin inhibitor in the provided text, a synthetic octapeptide containing D-Leucine and Val-Tyr at its C-terminus was identified as a potent renin inhibitor, highlighting the potential for peptides with D-amino acids and these residues to interact with such enzymes.

Another enzymatic system where D-amino acids play a role is D-Tyr-tRNA deacylase (DTD). researchgate.net This editing enzyme is crucial for preventing the incorrect incorporation of D-amino acids into proteins by removing misacylated D-aminoacyl-tRNAs. researchgate.net While this compound is a dipeptide and not a misacylated tRNA, the existence and function of DTD underscore the biological relevance and potential enzymatic interactions involving D-tyrosine.

Furthermore, studies on modulating the substrate specificities of enzymes like D-sialic acid aldolase (B8822740) through mutations, including at a valine residue (Val-251), suggest the importance of specific amino acid residues, including valine, in enzyme-substrate interactions and activity. nih.gov

Modulation of Intracellular Signaling Pathways

Peptides containing D-amino acids, including those with D-Tyr and D-Val, have been shown to modulate various intracellular signaling pathways. The ability of these peptides to influence cellular signaling is often linked to their interactions with cell surface receptors or their effects on intracellular enzymes and proteins involved in signal transduction cascades. oup.comportlandpress.com

Tyrosine Phosphorylation Events in Response to D-Peptides

Tyrosine phosphorylation is a fundamental mechanism in intracellular signaling, regulating a wide array of cellular processes. peptide.comnih.goviris-biotech.deopen.edu Receptor tyrosine kinases, upon ligand binding, undergo transphosphorylation and create binding sites for signaling proteins containing SH2 or PTB domains, thereby initiating signaling cascades. nih.gov

While direct evidence of this compound dipeptide specifically inducing tyrosine phosphorylation events is not explicitly detailed, studies on peptides containing D-amino acids and tyrosine residues provide relevant context. For instance, the phosphorylation of tyrosine residues in proteins like HS1 is critical for B cell antigen receptor-mediated signaling. rupress.org Specific tyrosine residues, such as Tyr-378 and Tyr-397 in human HS1, are important for tyrosine phosphorylation upon B cell receptor stimulation. rupress.org

Peptides containing D-amino acids have been explored for their ability to modulate signaling pathways, including those involving phosphorylation. An all-D-amino acid peptide containing D-Tyr and D-Val within its sequence (H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2) was found to be an allosteric modulator of the IL-1 receptor, exhibiting functional selectivity and inhibiting certain IL-1-activated pathways while conserving NF-κB signaling. nih.govresearchgate.netfrontiersin.org This suggests that D-peptides can influence downstream signaling events, which often involve phosphorylation cascades.

Furthermore, a peptide containing Tyr-Met-Val-D-Met (Trp-Lys-Tyr-Met-Val-D-Met, WKYMVm) was shown to induce serine phosphorylation of STAT3 via phospholipase D-mediated ERK activation, which in turn inhibited hydrogen peroxide-induced STAT3 tyrosine phosphorylation. nih.gov This highlights how peptides containing tyrosine and valine, even with D-amino acid substitutions in other positions, can indirectly influence tyrosine phosphorylation events by modulating upstream kinases and signaling pathways.

Calcium Signaling Modulation

Calcium ions are crucial second messengers involved in numerous intracellular signaling processes. genome.jpreumatologiaclinica.org Intracellular calcium levels are tightly regulated, and their modulation by various stimuli, including peptide interactions, can trigger diverse cellular responses. genome.jpreumatologiaclinica.orgnih.gov

Peptides containing tyrosine and valine have been implicated in modulating calcium signaling. For example, the peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which contains tyrosine and valine, was found to induce calcium influx in U937 cells. nih.govdntb.gov.ua This calcium influx was mediated by lysophosphatidic acid (LPA), which was produced following the activation of phospholipase A2 and phospholipase D by WKYMVm. nih.gov This demonstrates a mechanism by which a peptide containing tyrosine and valine can modulate calcium signaling through the activation of lipid-modifying enzymes and the generation of second messengers.

Calcium signaling is also intricately linked to other pathways, such as those involving protein kinase C and the activation of transcription factors. reumatologiaclinica.orgnih.gov The ability of peptides like WKYMVm to induce calcium influx suggests their potential to influence these downstream signaling events.

NF-κB Pathway Engagement

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. nih.govresearchgate.netfrontiersin.orgnih.govportlandpress.com Its activation typically involves the degradation of IκB inhibitors, allowing NF-κB dimers to translocate to the nucleus and regulate gene expression. nih.govportlandpress.com

Peptides containing D-amino acids have been shown to engage with the NF-κB pathway, sometimes in a manner distinct from their L-amino acid counterparts. As mentioned earlier, the all-D-amino acid peptide H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2, which contains D-Tyr and D-Val, was found to conserve NF-κB signaling while inhibiting other IL-1-activated pathways. nih.govresearchgate.netfrontiersin.org This suggests that this D-peptide does not inhibit NF-κB activation, unlike some other IL-1 targeting therapeutics which can cause immunosuppression due to NF-κB inhibition. nih.govresearchgate.netfrontiersin.org

This biased signaling profile indicates that peptides incorporating D-Tyr and D-Val can selectively modulate downstream pathways activated by receptors, potentially offering therapeutic advantages by avoiding broad immunosuppression associated with complete NF-κB blockade. nih.govresearchgate.netfrontiersin.org The specific interactions of such D-peptides with receptors and downstream signaling molecules that lead to this biased engagement of the NF-κB pathway warrant further investigation.

Structure Activity Relationship Sar Studies of D Tyr Val Peptides

Contribution of Amino Acid Composition and Sequence to Biological Activity

The amino acid composition and sequence of peptides incorporating the D-Tyr-Val motif significantly influence their biological activity, particularly their affinity and selectivity for opioid receptors. The this compound sequence itself can be considered a core element, but its activity is often modulated by flanking amino acids. For instance, the tetrapeptide D-Tyr-Gly-Gly-Phe-Leu (DADLE) and related peptides like D-Tyr-Gly-Gly-Phe-Met (FK-33824) and D-Tyr-Ala-Gly-Phe-Leu (DSLET analogue) demonstrate potent activity at opioid receptors, with variations in the C-terminal residues (Leu, Met) and the residue following D-Tyr (Gly, Ala) impacting receptor selectivity (delta vs. mu). The presence and position of specific amino acids, such as the aromatic phenylalanine (Phe) and hydrophobic leucine (B10760876) (Leu) or methionine (Met), are critical for optimal interaction with the receptor binding site. Studies on linear and cyclic peptides incorporating this compound or related sequences highlight that subtle changes in the amino acid sequence can lead to significant differences in binding profiles and functional activity.

Impact of N-Terminal and C-Terminal Modifications on Bioactivity

Modifications at the N-terminus and C-terminus of peptides containing the this compound sequence can dramatically alter their pharmacological properties. C-terminal amidation (-NH2) is a common modification that often enhances potency and increases resistance to carboxypeptidase degradation. For example, peptides with a C-terminal amide group often show higher affinity for opioid receptors compared to their free acid counterparts. N-terminal modifications, such as acetylation or the addition of other chemical groups, can influence charge distribution, lipophilicity, and metabolic stability, thereby affecting receptor binding and bioavailability. The nature of these terminal modifications can also impact the peptide's ability to cross biological membranes or interact with transport systems.

Computational Modeling and Simulation Approaches in D Tyr Val Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as D-Tyr-Val, when it is bound to a receptor or enzyme. This method estimates the binding affinity between the molecule and its target, providing insights into the key interactions driving complex formation.

In the context of this compound research, molecular docking has been applied to investigate its potential interactions with biological targets. For instance, studies exploring dipeptides and tripeptides as potential kappa opioid receptor (KOR) ligands utilized virtual screening, including molecular docking, to identify promising candidates. The dipeptide H-D-Tyr-Val-NH₂ was identified as having a favorable docking score of -8.592 with KOR nih.gov. This favorable score, coupled with its structural simplicity and the presence of an amino-terminal tyrosine residue considered essential for opioid receptor interaction, led to its consideration as a lead compound for further development nih.gov.

Further docking studies on designed tripeptide analogues, such as H-D-Tyr-Val-Val-OBz and H-D-Tyr-Val-Trp-OBz, showed enhanced docking score values compared to the original dipeptide H-D-Tyr-Val-NH₂. H-D-Tyr-Val-Val-O-(3-Br)-Bz exhibited a docking score of -11.288, and H-D-Tyr-Val-Trp-OBz showed a score of -11.582, both higher than the crystallographic ligand's score of -11.176 with Glide/XP nih.gov. These results suggest that extending the peptide chain and introducing specific modifications can improve the predicted binding affinity.

Molecular docking also helps in visualizing the specific interactions between the peptide and the amino acid residues within the binding pocket. For example, interactions of H-D-Tyr-D-Val-Val-OBz within the KOR binding pocket have been analyzed, highlighting hydrogen bonds and hydrophobic contacts researchgate.net.

Table 1: Docking Scores of this compound and Analogues with KOR

| Peptide Sequence | Docking Score (Glide/XP) | Citation |

| H-D-Tyr-Val-NH₂ | -8.592 | nih.gov |

| H-D-Tyr-Val-Val-OBz | -11.789 | nih.gov 8] |

| H-D-Tyr-Val-Trp-OBz | -11.582 | nih.gov 8] |

| H-D-Tyr-D-Val-Val-OBz | -11.176 | nih.gov |

| H-D-Tyr-Val-Val-O-(3-Br)-Bz | -11.288 | nih.gov 8] |

These docking studies provide a preliminary assessment of binding potential and guide the selection of compounds for more computationally intensive simulations like molecular dynamics.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time. For peptides like this compound, MD simulations provide dynamic information about their conformational behavior, stability in different environments (e.g., in solution or bound to a receptor), and the nature of their interactions with surrounding molecules.

MD simulations are essential for understanding the flexibility of peptides and how their conformations change upon binding to a target. They can reveal the stability of the ligand-receptor complex over time and identify key residues involved in maintaining the interaction.

Studies on designed tripeptides, including those based on the this compound scaffold, have employed MD simulations to evaluate their stability within the KOR binding site nih.govresearchgate.net. These simulations provide crucial information beyond the static snapshot offered by docking. The pose of peptides like H-D-Tyr-Val-Trp-OBz has been shown to be generally stable during molecular dynamics, with binding to KOR primarily involving hydrogen interactions with residues like Asp138 nih.gov. Additional hydrophobic interactions also contribute to the stabilization of the molecule within the receptor site nih.gov.

MD simulations allow for the analysis of various parameters that describe the system's behavior, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), hydrogen bonding networks, and hydrophobic interactions.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

RMSD and RMSF are two common metrics used to analyze the stability and flexibility of molecules in MD simulations.

RMSD measures the average distance between the positions of a set of atoms (e.g., protein backbone or ligand heavy atoms) in a simulation snapshot compared to a reference structure (usually the initial or minimized structure). A low and stable RMSD indicates that the structure remains close to the reference, suggesting stability of the protein or the ligand's position within the binding site plos.orgmdpi.com. In MD simulations of peptides bound to receptors, monitoring the ligand's RMSD provides insights into its stability within the active site nih.gov. For instance, the average RMSD of protein complexes in some studies was less than 3.5 Å, indicating dynamic equilibrium plos.org.

RMSF measures the average fluctuation of individual atoms or residues around their average position during the simulation. Higher RMSF values indicate greater flexibility or movement of specific regions of the molecule mdpi.com. Analyzing the RMSF of a peptide ligand can reveal which parts of the peptide are more mobile when bound to the receptor nih.gov. For example, in simulations of H-D-Tyr-Val-Trp-OBz, main fluctuations were observed for fragments corresponding to the C-terminal benzyl (B1604629) group nih.gov. Similarly, in simulations of H-D-Tyr-D-Val-Val-OBz, the highest fluctuations occurred at the valine-O-benzyl portion researchgate.net.

These analyses help in identifying stable binding poses and flexible regions that might be important for activity or could be targeted for structural modifications.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are critical non-covalent forces that govern the binding of peptides to their targets. MD simulations allow for the detailed analysis of these interactions over the simulation time, revealing their persistence and strength.

In studies involving this compound analogues binding to KOR, hydrogen bonds with residues like Asp138 have been identified as key interactions nih.govresearchgate.net. The N-terminal group of tyrosine in H-D-Tyr-D-Val-Val-OBz was observed to be involved in a hydrogen bond with Asp138 and a water molecule researchgate.net.

Analyzing the network of hydrogen bonds and hydrophobic contacts throughout an MD simulation provides a comprehensive picture of how the peptide is anchored within the binding site and which interactions are most stable.

Conformational Landscape Sampling for D-Peptides

Exploring the conformational landscape of peptides, especially D-peptides which can exhibit different backbone orientations compared to L-peptides, is crucial for understanding their behavior and interactions. Computational methods, including molecular dynamics and quantum chemical calculations, can be used to sample and characterize the accessible conformations.

While specific detailed studies on the conformational landscape sampling of this compound were not extensively highlighted, research on other D-peptides and cyclic peptidomimetics demonstrates the importance of this analysis mdpi.com. For instance, quantum chemical calculations have been used to determine the structure and energetics of lowest-lying conformers of cyclic opioid peptidomimetics containing D-amino acids, revealing differences in intramolecular hydrogen bonding patterns that can influence their biological properties mdpi.com.

Sampling the conformational space helps in identifying the low-energy conformations that are most likely to be biologically relevant and provides a basis for understanding the peptide's flexibility and how it adapts to the binding site of a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds based on their structural features.

QSAR studies have been applied to peptides, including those containing D-amino acids or tyrosine residues, to understand which structural descriptors correlate with observed biological activity nih.govmdpi.comnih.gov. For example, QSAR analysis of tyrosine replacement in a deltorphin (B1670231) analogue (which contains a D-Ala residue) investigated the influence of the pKa and volume of the residue at position one (tyrosine) on delta and mu opioid receptor binding nih.gov. Results from this study supported a dual hydrogen bond donor/acceptor role for the Tyr(1) hydroxyl group and indicated that steric bulk in this position could strengthen binding nih.gov.

QSAR models can help in identifying key structural features that contribute to the activity of D-peptides and guide the design of analogues with improved potency or selectivity. By correlating molecular descriptors with biological data, QSAR provides a predictive framework for peptide optimization.

In Silico Design and Optimization of this compound Analogues as Lead Compounds

In silico design and optimization leverage computational methods to design and refine peptide sequences and structures with desired properties before experimental synthesis and testing. This approach can significantly accelerate the drug discovery process by focusing efforts on the most promising candidates.

Based on computational studies, including molecular docking and dynamics simulations, this compound and its analogues have been explored as lead compounds for the design of KOR ligands nih.govresearchgate.net. The initial identification of H-D-Tyr-Val-NH₂ through virtual screening served as a starting point nih.gov. Subsequent in silico optimization involved modifying the peptide sequence by extending the chain or adding functional groups to enhance predicted binding affinity and stability nih.govresearchgate.netmdpi.com.

For instance, the insertion of valine or tryptophan at the third position and modifications to the C-terminal have been explored through in silico design, leading to tripeptides with improved docking scores nih.govmdpi.com. The consideration of both D and L amino acids in these designs highlights the role of stereochemistry in peptide-receptor interactions nih.gov.

In silico design approaches can also incorporate non-canonical amino acids or explore different peptide lengths and cyclization strategies to optimize binding affinity and other properties plos.orgrsc.org. The iterative process of in silico design, simulation, and analysis allows for the rational development of D-peptide analogues with enhanced potential as therapeutic agents.

Computational Tools for Peptide Descriptor Extraction

Computational approaches play a crucial role in modern peptide research, enabling the characterization and prediction of peptide properties and activities through the extraction and analysis of molecular descriptors. Peptide descriptors are numerical representations that capture various physicochemical, structural, and compositional features of a peptide sequence. These descriptors serve as the foundation for quantitative structure-activity relationship (QSAR) modeling and machine learning approaches aimed at understanding and predicting peptide behavior.

Various types of descriptors can be extracted from peptide sequences. These include, but are not limited to, amino acid composition, dipeptide composition, pseudo amino acid composition, and various physicochemical properties such as hydrophobicity, charge, molecular weight, and isoelectric point nih.govnih.govgoogle.com. QSAR descriptors, such as BLOSUM indices, Kidera factors, and Z-scales, are also commonly used to represent amino acid properties within a peptide sequence nih.gov.

Several computational tools and software packages have been developed to facilitate the calculation of these diverse peptide descriptors. PeptiDesCalculator is a Java-based program designed for computing peptide descriptors, including redefinitions of known protein parameters adapted for peptides, generalization schemes for global peptide characteristics, and empirical descriptors based on experimental data related to peptide stability and interaction propensity. This software provides a user-friendly graphical interface and is parallelized to leverage computational resources efficiently.

Another tool is peptides.py, a pure-Python package that computes common descriptors for protein and peptide sequences nih.gov. It includes features for calculating peptide statistics like amino acid counts and frequencies, QSAR descriptors, sequence profiles (e.g., hydrophobicity), and physicochemical properties such as aliphatic index, instability index, theoretical net charge, isoelectric point, and molecular weight nih.gov. These tools enable researchers to transform peptide sequences into numerical vectors that can be used as input for machine learning algorithms to predict various bioactivity endpoints nih.govgoogle.com.

The extracted descriptors are fundamental for building predictive models in peptide science. By correlating the calculated descriptors with known experimental data on peptide activity or properties, researchers can develop models to predict the characteristics of new or uncharacterized peptides nih.govgoogle.com. While general computational tools for peptide descriptor extraction are well-established and applicable to any peptide sequence, including this compound, detailed research findings specifically focused on the extraction and analysis of descriptors for this compound using these tools were not extensively detailed in the provided search results. However, the principles and methods described for peptide descriptor calculation are directly applicable to a dipeptide like this compound, allowing for its characterization based on the properties of its constituent D-Tyrosine and L-Valine residues and their arrangement.

Advanced Analytical Methodologies for D Tyr Val Peptide Characterization

Mass Spectrometry (MS) Techniques for Sequence Verification and Post-Translational Modifications

Mass spectrometry plays a vital role in the analysis of peptides, offering high sensitivity and the ability to determine molecular weight and structural information through fragmentation. These capabilities are essential for verifying the amino acid sequence and identifying any modifications.

High-Resolution LC-MS/MS and HR-MS-MS

High-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS/MS) is a powerful technique for the comprehensive characterization of peptides. Coupling LC with high-resolution MS allows for the separation of complex peptide mixtures before mass analysis, providing accurate mass measurements and fragmentation data. This is critical for confirming the expected mass of D-Tyr-Val and differentiating it from impurities or related peptides. Tandem MS (MS/MS) involves the fragmentation of a precursor ion and detection of the resulting fragment ions, which provides sequence information. For a dipeptide like this compound, MS/MS can confirm the amino acid sequence by revealing characteristic fragment ions corresponding to the peptide bonds. HR-MS/MS offers increased mass accuracy, enabling more confident identification and characterization, particularly for distinguishing isobaric species or confirming elemental composition. LC-MS based peptide mapping analysis is routinely applied to confirm the primary structure of protein biopharmaceuticals, where the protein is hydrolyzed into smaller peptide fragments for LC-MS/MS analysis to determine the amino acid sequence. researchgate.net LC-MS analysis provides high levels of detail to aid characterization. fishersci.ca

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides and proteins. ESI produces multiply charged ions, which can extend the mass range of the mass spectrometer, making it suitable for larger biomolecules. For small peptides like this compound, ESI typically generates protonated molecules ([M+H]⁺) or other adducts. ESI-MS is readily coupled with liquid chromatography (LC-ESI-MS), allowing for online separation and detection. uni.lu This coupling is beneficial for analyzing samples that may contain the target peptide along with synthesis by-products or impurities. ESI-MS provides accurate molecular weight determination, a key step in identifying peptides. uni.lu Electrospray ionization mass spectrometry is an easy, rapid method for the verification of proper peptide synthesis and for the identification of most synthetic by-products. wikipedia.org The liquid-flow characteristics of the electrospray source are an advantage when LC-MS is required. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique commonly used for peptide analysis. MALDI typically produces singly charged ions, which simplifies spectra interpretation, especially for mixtures. nih.govciteab.com In MALDI-TOF, the peptide sample is mixed with an energy-absorbing matrix, and a laser pulse is used to co-crystallize and ionize the mixture. The ions are then accelerated, and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. nih.gov MALDI-TOF MS is suitable for determining the mass of peptides and can be used for peptide mass fingerprinting, although this is more commonly applied to protein identification after digestion into smaller peptides. nih.govsigmaaldrich.com For small synthetic peptides like this compound, MALDI-TOF can provide a quick and sensitive method for molecular weight confirmation. nih.govnih.gov MALDI-TOF MS offers high sensitivity and mass accuracy, speed, and relatively high tolerance toward additives and contaminants. citeab.com

Chromatographic Separations for Purity and Compositional Analysis

Chromatographic techniques are essential for separating peptides from reaction mixtures or biological samples and for assessing their purity. Different chromatographic modes exploit variations in peptide properties such as hydrophobicity, charge, or size.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of peptides. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC is valuable for determining the purity of a peptide sample by separating the target peptide from impurities, precursors, or truncated sequences. The elution profile, observed as peaks in a chromatogram, provides information on the number of components and their relative abundance. UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity. Both HPLC and UPLC can be coupled with UV detectors (commonly at 220 nm for peptide bonds or 275 nm if tyrosine is present) or mass spectrometers (LC-MS) for more detailed analysis. HPLC has proved extremely versatile for the isolation and purification of peptides.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide separation and purity analysis. In RP-HPLC, the stationary phase is hydrophobic (typically C18 or C8 alkyl chains bonded to silica (B1680970) particles), and the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the stationary phase. RP-HPLC offers excellent resolution and reproducibility for peptides. It is widely used to characterize protein therapeutic products and to analyze them for product identity and impurities. RP-HPLC can effectively separate peptides with very similar structures, including those that differ by a single amino acid or contain post-translational modifications. A study analyzing deamidase activity utilized RP-HPLC with a C18 column and isocratic elution to separate and quantify a dansylated dipeptide, N-Dns-D-Tyr-Val. This demonstrates the applicability of RP-HPLC for separating and analyzing this compound, at least in a modified form. RP-HPLC coupled with mass spectrometry (RP-HPLC-MS) is a typical method for characterizing impurities in synthetic peptide therapeutics.

While specific detailed research findings focused solely on the analytical characterization of the unmodified this compound dipeptide across all these techniques were not extensively available in the search results, the principles and applications described for peptides in general, peptides containing D-amino acids, and the specific mention of N-Dns-D-Tyr-Val analysis by RP-HPLC confirm the suitability and common use of these methodologies for the comprehensive characterization of this compound.

Capillary Electrophoresis (CE) for Chiral Separation and Purity

Capillary Electrophoresis (CE) is a powerful technique widely used for the separation and analysis of a diverse range of compounds, including peptides and amino acids. Its high separation efficiency, minimal sample requirements, and relatively short analysis times make it a valuable tool in peptide characterization genscript.com. For chiral compounds like this compound, CE is particularly useful for assessing enantiomeric purity and achieving chiral separation.

Chiral separation in CE is typically achieved by incorporating a chiral selector into the background electrolyte (BGE) nih.govresearchgate.netsigmaaldrich.com. These chiral selectors can interact differently with the enantiomers of the analyte, leading to differential migration velocities under the applied electric field and thus enabling their separation nih.govresearchgate.net. Common chiral selectors used in CE for amino acid and peptide analysis include cyclodextrins and crown ethers nih.govresearchgate.netsigmaaldrich.comnih.gov. The effectiveness of the chiral separation is influenced by various experimental parameters, including the type and concentration of the chiral selector, BGE composition and pH, applied voltage, and capillary temperature nih.govsigmaaldrich.com.

While specific applications of CE for the chiral separation of this compound were not found in the consulted literature, the principles established for other amino acids and peptides containing D- or L-configured residues suggest that CE with an appropriate chiral selector would be a suitable method for determining the enantiomeric purity of this compound and separating it from potential L-Tyr-L-Val, L-Tyr-D-Val, or D-Tyr-L-Val impurities. Studies have demonstrated the successful chiral separation of various amino acids and dipeptides using CE with different chiral selectors researchgate.netsigmaaldrich.comnih.gov.

Amino Acid Analysis (AAA) for Quantitative Composition and Stereopurity

Amino Acid Analysis (AAA) is a fundamental technique used to determine the quantitative amino acid composition of peptides and proteins after hydrolysis genscript.com. For a dipeptide like this compound, AAA after hydrolysis would yield its constituent amino acids, D-Tyrosine and Valine. This allows for the verification of the peptide's composition and the molar ratio of the constituent amino acids.

The standard approach for AAA involves acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures for an extended period. This process breaks the peptide bonds, releasing the individual amino acids. Following hydrolysis, the liberated amino acids are separated and quantified. Historically, ion-exchange chromatography followed by post-column derivatization and detection (e.g., using ninhydrin (B49086) or o-phthalaldehyde) was common. More recently, methods involving pre-column derivatization followed by reversed-phase HPLC or LC-MS have become prevalent due to their sensitivity and ability to handle complex matrices genscript.com.

For determining the stereopurity of the amino acids within the peptide, AAA can be coupled with chiral separation techniques. This involves hydrolyzing the peptide and then analyzing the resulting amino acids on a chiral stationary phase or using a chiral mobile phase additive to separate the D and L enantiomers of each amino acid.

It is important to note that acid hydrolysis can lead to the degradation of certain amino acids (e.g., Tryptophan) and the deamidation of Asparagine and Glutamine to Aspartic Acid and Glutamic Acid, respectively. While Tyrosine and Valine are generally more stable under acid hydrolysis conditions, the specific recovery rates for D-Tyrosine and Valine from this compound would ideally be empirically determined. Despite the lack of specific AAA data for this compound in the consulted literature, AAA remains a standard method for confirming the amino acid composition and can be adapted for stereopurity analysis of its constituent amino acids.

Enantiomeric Purity Determination (e.g., GC-MS based methods)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique widely applied for the determination of enantiomeric purity of amino acids. This method typically involves several steps: hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation of the enantiomers on a chiral stationary phase in the GC column, followed by detection and quantification using MS.

For the enantiomeric purity determination of this compound using GC-MS, the dipeptide would first be hydrolyzed to yield D-Tyrosine and Valine. These amino acids would then be derivatized. Common derivatization procedures for GC-MS analysis of amino acid enantiomers involve forming volatile esters and acyl derivatives. The derivatized amino acids are then injected into a GC system equipped with a chiral capillary column capable of separating the D and L enantiomers of both tyrosine and valine. The separated enantiomers are detected by a mass spectrometer, which provides high sensitivity and selectivity.

A key consideration in determining enantiomeric purity, particularly for samples that undergo hydrolysis, is the potential for racemization during the hydrolysis and derivatization steps. GC-MS based methods can account for racemization by using internal standards or through techniques like deuterium (B1214612) exchange, where the proportion of the original D-amino acid is determined by monitoring the relative amounts of the unlabeled form by mass spectrometry.

While specific GC-MS methods and data for the enantiomeric purity analysis of this compound were not found in the consulted literature, the technique is well-established for the chiral analysis of individual amino acids like D-Tyrosine and D-Valine. Applying these established GC-MS methodologies, including appropriate hydrolysis and derivatization protocols optimized for tyrosine and valine, would be feasible for determining the enantiomeric purity of the D-Tyrosine and Valine residues within the this compound dipeptide. Other methods like chiral HPLC or methods utilizing Marfey's reagent are also employed for chiral purity determination of amino acids and peptides.

Applications of D Tyr Val and Its Derivatives As Research Probes and Tools

Probes for Receptor Characterization and Functional Selectivity Studies

Peptides, including those containing D-amino acids, are utilized as ligands to study receptor interactions and functional selectivity nih.govnih.gov. Functional selectivity refers to the ability of different ligands binding to the same receptor to elicit distinct downstream signaling pathways or cellular responses nih.govfrontiersin.org. While D-Tyr-Val is not explicitly mentioned in the search results as a specific probe for receptor characterization, peptides containing D-amino acids, such as the hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm), have been identified from random peptide libraries and shown to activate formyl peptide receptors (FPRs), demonstrating the utility of D-amino acid-containing peptides in probing receptor activity and selectivity mdpi.com. The incorporation of D-amino acids can influence peptide conformation and stability, potentially leading to altered binding affinities and functional outcomes at receptors compared to peptides composed solely of L-amino acids. Research involving this compound or its derivatives could explore their binding to specific receptors, such as those involved in neurological or metabolic processes, and characterize the downstream signaling pathways activated, thus contributing to the understanding of receptor function and functional selectivity.

Building Blocks for Combinatorial Peptide Libraries and Drug Discovery Scaffolds

Combinatorial peptide libraries are powerful tools in drug discovery, allowing for the rapid screening of a vast number of peptide sequences to identify those with desired biological activities nih.govresearchgate.net. The inclusion of non-proteinogenic amino acids, including D-amino acids like D-tyrosine and D-valine, as building blocks in these libraries expands the chemical space and increases the diversity of the generated peptides acs.orgmdpi.com. This diversification can lead to the discovery of peptides with improved properties, such as enhanced stability, increased potency, and altered selectivity. This compound, as a dipeptide, can serve as a structural motif or a building block within larger combinatorial peptide libraries. Virtual screening of peptide libraries containing D-amino acids is also employed to identify potential therapeutic peptides, overcoming some of the limitations and costs associated with the experimental synthesis and screening of large libraries mdpi.com. The structural simplicity of dipeptides like this compound can be advantageous for in silico optimization processes and feasible synthetic routes in drug design unich.it.

Enzyme Substrates or Inhibitors in Biochemical and Cell-Based Assays

Peptides are frequently used as substrates or inhibitors in biochemical and cell-based assays to study enzyme activity and identify potential drug candidates asm.orgresearchgate.netnih.govaacrjournals.orgpromega.de. The incorporation of D-amino acids can affect the interaction of peptides with enzymes, particularly proteases, which typically exhibit specificity for L-amino acid-containing peptides nih.gov. This increased resistance to proteolysis can be beneficial for developing more stable peptide-based research tools and potential therapeutics. While a specific reference to this compound as an enzyme substrate or inhibitor was not found, related peptides have been studied. For instance, Dansyl-Tyr-Val-Gly-OH has been used as a substrate in kinetic assays for glyoxalase I biosynth.com. Peptides containing Val-Tyr sequences have also been utilized as substrates in assays for proteases like chymotrypsin (B1334515) nih.gov. Given this context, this compound or its modified forms could be synthesized and evaluated for their activity as substrates or inhibitors of various enzymes, particularly peptidases or proteases, in both cell-free biochemical assays and cell-based systems. These assays are crucial for characterizing enzyme kinetics, screening for inhibitors, and understanding enzymatic pathways.

Models for Studying D-Amino Acid Metabolism and Biological Roles in Organisms